8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
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Overview
Description
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride, also known as ®-8-(1-(4-(2,4,5-trifluorophenyl)piperazin-1-yl)propan-2-yl)-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a selective, orally active α1D-adrenergic receptor antagonist. It has a lower binding affinity for the 5-HT1A receptor, making it a unique compound in its class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[45]decane-7,9-dione;hydrochloride involves multiple steps, starting with the preparation of the core azaspirodecane structureThe final step involves the formation of the hydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of 8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride typically involves large-scale organic synthesis techniques. These methods ensure high purity and yield, often exceeding 98%. The process includes rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride primarily undergoes substitution reactions due to the presence of the piperazine and trifluorophenyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound include various substituted derivatives, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of adrenergic receptor antagonists.
Biology: Helps in understanding the role of α1D-adrenergic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to adrenergic receptor dysfunction.
Industry: Utilized in the development of new pharmaceuticals targeting adrenergic receptors.
Mechanism of Action
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride exerts its effects by selectively binding to and inhibiting α1D-adrenergic receptors. This inhibition prevents the usual physiological responses mediated by these receptors, such as vasoconstriction. The compound’s selectivity for α1D-adrenergic receptors over 5-HT1A receptors is due to its unique molecular structure.
Comparison with Similar Compounds
Similar Compounds
BMY-7378: Another α1D-adrenergic receptor antagonist with a similar structure but different binding affinities.
Prazosin: A non-selective α1-adrenergic receptor antagonist used clinically for hypertension.
Uniqueness
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride stands out due to its high selectivity for α1D-adrenergic receptors and lower affinity for 5-HT1A receptors. This makes it a valuable tool in research focused on adrenergic receptor subtypes.
Properties
CAS No. |
255893-38-0 |
---|---|
Molecular Formula |
C22H29ClF3N3O2 |
Molecular Weight |
459.94 |
IUPAC Name |
8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C22H28F3N3O2.ClH/c1-15(28-20(29)12-22(13-21(28)30)4-2-3-5-22)14-26-6-8-27(9-7-26)19-11-17(24)16(23)10-18(19)25;/h10-11,15H,2-9,12-14H2,1H3;1H |
InChI Key |
RCZNKGIWVMAQHC-XFULWGLBSA-N |
SMILES |
CC(CN1CCN(CC1)C2=CC(=C(C=C2F)F)F)N3C(=O)CC4(CCCC4)CC3=O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNAP-8719; SNAP 8719; SNAP8719. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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